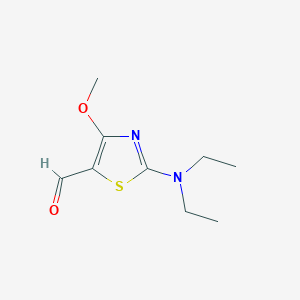
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Descripción general
Descripción
“4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the empirical formula C9H10ClNO3S . It has a molecular weight of 247.70 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isCN1CCOc2cc(ccc12)S(Cl)(=O)=O . This indicates that the compound contains a benzoxazine ring with a sulfonyl chloride group attached to it. Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 247.70 . The compound’s empirical formula is C9H10ClNO3S .Aplicaciones Científicas De Investigación
- Application : This compound has been used in the synthesis of certain pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the particular pharmaceutical being synthesized. Typically, this involves reactions with other organic compounds under controlled conditions .
- Results or Outcomes : Some of the pharmaceuticals synthesized using this compound have shown promising results in preclinical trials, including potential anxiolytic and anticonvulsant activities .
- Application : This compound is used as an intermediate in organic synthesis .
- Methods of Application : As an intermediate, it is used in various chemical reactions to produce other compounds. The specific methods and parameters depend on the target compound .
- Results or Outcomes : The use of this compound as an intermediate can lead to the synthesis of a wide range of organic compounds .
Scientific Field: Pharmacology
Scientific Field: Organic Chemistry
- Application : This compound has been used in the synthesis of drugs that show high affinity for 5-HT 3 receptors .
- Methods of Application : The compound is used in the synthesis of (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde .
- Results or Outcomes : The synthesized compound showed potent antagonistic activity against the von Bezold-Jarisch reflex (ED 50 =0.089 μg/kg i.v.) in rats .
- Application : This compound has been used in the synthesis of drugs with anxiolytic and anticonvulsant activities .
- Methods of Application : The compound is used in the synthesis of 2- (2-dialkylaminoethyl)-2H-1, 4-benzoxazines and 2- (2, 2-diphenylethyl)-2H-1, 4-benzoxazines .
- Results or Outcomes : Among the synthesized compounds, some showed considerable anxiolytic activity in the conflict test in rats, while others showed potent anticonvulsant activity .
Scientific Field: Neuropharmacology
Scientific Field: Anxiolytic and Anticonvulsant Drug Development
- Application : This compound has been used in the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
- Methods of Application : The compound is used in the synthesis of benzoylthiophenes . The specific methods and parameters depend on the target compound .
- Results or Outcomes : The synthesized benzoylthiophenes showed enhanced agonist activity at the A1 adenosine receptor .
- Application : This compound has been used in the synthesis of (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde .
- Methods of Application : The compound is used in the synthesis of (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde .
- Results or Outcomes : The synthesized compound showed a high affinity for 5-HT 3 receptors (K i =0.051 nM) and especially potent antagonistic activity against the von Bezold-Jarisch reflex (ED 50 =0.089 μg/kg i.v.) in rats .
Scientific Field: Adenosine Receptor Research
Scientific Field: Von Bezold-Jarisch Reflex Research
Safety And Hazards
Propiedades
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-3-2-7(6-8(9)11)15(10,12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOALYDXXCXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656422 | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
CAS RN |
892948-94-6 | |
| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386561.png)




![5-(chloromethyl)-2-(piperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1386566.png)


![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)


![2-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1386577.png)

